1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine
Overview
Description
1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine is a complex organic compound that features a combination of imidazole and thiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine involves multiple steps, starting with the preparation of the imidazole and thiazole intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The thiazole ring, on the other hand, can be synthesized through the Hantzsch synthesis, which involves the reaction of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The Suzuki–Miyaura coupling reaction, known for its mild and functional group tolerant conditions, could be employed to form the carbon-carbon bonds between the imidazole and thiazole rings .
Chemical Reactions Analysis
Types of Reactions
1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be facilitated by using strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce imidazolines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound’s potential biological activities, such as antimicrobial or anticancer properties, can be explored for therapeutic applications.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Thiabendazole: An antihelmintic drug containing a thiazole ring.
Uniqueness
1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine is unique due to its combination of imidazole and thiazole rings, along with the cycloheptylsulfonyl and methoxyethyl substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to other compounds with similar rings.
Properties
IUPAC Name |
1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3S2/c1-16-15-28-19(22-16)14-23(2)13-17-12-21-20(24(17)10-11-27-3)29(25,26)18-8-6-4-5-7-9-18/h12,15,18H,4-11,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATYFNSFYCRKTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN(C)CC2=CN=C(N2CCOC)S(=O)(=O)C3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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